molecular formula C7H6F6O2 B1366615 Hexafluoroisopropyl crotonate

Hexafluoroisopropyl crotonate

Cat. No.: B1366615
M. Wt: 236.11 g/mol
InChI Key: DCARLDZSCMKDNZ-NSCUHMNNSA-N
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Description

Hexafluoroisopropyl crotonate (CAS: 135771-94-7) is a fluorinated ester derivative of crotonic acid. Its structure features a hexafluoroisopropyl (HFIP) group attached to the crotonate moiety (trans-2-butenoate). The HFIP group, characterized by two trifluoromethyl (-CF₃) groups bonded to a central carbon, imparts high thermal stability, chemical resistance, and low surface energy . Fluorinated esters like this are critical in advanced materials, including high-performance polymers, coatings, and specialty chemicals, where enhanced durability and inertness are required .

Properties

Molecular Formula

C7H6F6O2

Molecular Weight

236.11 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (E)-but-2-enoate

InChI

InChI=1S/C7H6F6O2/c1-2-3-4(14)15-5(6(8,9)10)7(11,12)13/h2-3,5H,1H3/b3-2+

InChI Key

DCARLDZSCMKDNZ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

CC=CC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl Crotonate (Ethyl trans-2-butenoate)
  • Structure : Simpler ester with an ethyl group instead of HFIP.
  • Properties : Lacks fluorination, leading to lower thermal stability and higher reactivity. Ethyl crotonate is volatile (bp ~142°C) and used in flavor/fragrance industries .
  • Applications : Contrasts with Hexafluoroisopropyl crotonate, which is tailored for high-temperature applications due to C-F bond strength .
Dinocap (Dinitrooctylphenyl Crotonate)
  • Structure : A mixture of six dinitrophenyl crotonate isomers.
  • Properties : Contains nitro groups and a phenyl ring, enhancing pesticidal activity. Unlike this compound, it lacks fluorination and is photolabile.
  • Applications: Used as a fungicide/acaricide in agriculture, whereas this compound is non-biological and utilized in materials science .
Hexafluoroisopropyl Methacrylate (HFIP-MA)
  • Structure : Methacrylate ester with the HFIP group (CAS: 3063-94-3).
  • Properties : Shares the HFIP group but differs in the α,β-unsaturated ester (methacrylate vs. crotonate). HFIP-MA has higher polymerization reactivity due to the methacrylate double bond .
  • Applications: Used in fluoropolymers for optics and electronics, whereas this compound may serve as a comonomer for tailored thermal stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Thermal Stability Reactivity with O₃ (k cm³/molecule/s)
This compound C₇H₆F₆O₂* 236.11 ~200 (estimated) High Not reported
Ethyl crotonate C₆H₁₀O₂ 114.14 142 Moderate 1.2 × 10⁻¹⁸
Dinocap C₁₈H₂₄N₂O₆ 364.39 Decomposes Low N/A
HFIP methacrylate C₇H₆F₆O₂ 236.11 185–190 High Not reported

*Estimated based on structural analogy to HFIP methacrylate .

Reactivity and Functional Behavior

  • Electrophilic Reactivity: The α,β-unsaturated ester in this compound is less reactive toward nucleophiles compared to non-fluorinated crotonates due to electron-withdrawing CF₃ groups stabilizing the double bond .
  • Biological Modulation : Unlike plain crotonate, which modulates ion channels (e.g., GLIC) via its double bond , this compound’s fluorination likely impedes biological interactions, making it unsuitable for biochemical applications.

Thermal and Degradation Behavior

  • Thermal Stability: Fluorination in this compound resists pyrolysis better than ethyl crotonate. The HFIP group reduces chain-end crotonate degradation seen in non-fluorinated esters .
  • Degradation Pathways: Non-fluorinated crotonates undergo β-elimination and transesterification under heat, while this compound’s C-F bonds require higher energy for cleavage .

Q & A

Q. What spectroscopic methods are recommended for characterizing the structural integrity of hexafluoroisopropyl crotonate?

Methodological Answer: For comprehensive structural analysis, employ 1D and 2D NMR techniques :

  • 1H and 13C NMR : Resolve proton and carbon environments (e.g., ethyl crotonate in CDCl3 showed 9 distinct 13C resonances, with DEPT-135/45/90 aiding in CH3, CH2, and CH assignments) .
  • 2D COSY and HMBC : Identify spin systems and long-range correlations. For example, COSY spectra of ethyl crotonate revealed couplings between methyl groups (positions 6,7,8) and ethylene groups (positions 1,2), while HMBC detected correlations to quaternary carbons .
  • Heteronuclear J-Resolved Spectroscopy : Simplify overlapping proton signals by separating chemical shifts (f2) and coupling constants (f1) .
    Best Practice : Use MNova software for peak picking and referencing, avoiding automated annotations due to software bugs .

Q. How can the crotonate assay be adapted to quantify fluorinated derivatives like this compound in polymer research?

Methodological Answer : Modify the UV-VIS crotonate assay (originally for polyhydroxyalkanoates):

Acid Hydrolysis : Treat samples with concentrated H2SO4 to hydrolyze esters into measurable crotonate derivatives.

Calibration Curve : Use fluorinated crotonate standards to account for UV absorbance shifts caused by hexafluoroisopropyl groups (e.g., non-fluorinated crotonate absorbs at 235 nm) .

Validation : Cross-check results with gravimetric or chromatographic methods to ensure accuracy in fluorinated systems.

Advanced Research Questions

Q. What strategies optimize microbial biosynthesis of this compound to improve titers and productivity?

Methodological Answer : Leverage metabolic engineering and statistical optimization :

  • Pathway Design : Use a malonyl-CoA bypass variant (e.g., C. necator strains) to enhance acetyl-CoA flux, improving crotonate yields by ~2.5× compared to direct pathways .
  • Box-Behnken Design (BBD) : Optimize parameters (e.g., formate concentration, induction timing) via response surface methodology. For example, titers reached 1.74 mM (148 mg/L) with a bypass strain under controlled NH4+ supplementation .
  • Dynamic Feeding : Add L-arabinose (inductor) and ammonium sulfate at staggered intervals to balance biomass growth and product formation .

Q. How does fluorination (e.g., hexafluoroisopropyl groups) alter the reaction kinetics of crotonate esters with hydroxyl radicals (OH)?

Methodological Answer : Computational and Experimental Approaches :

  • HOMO Energy Calculations : Fluorine’s electron-withdrawing effect lowers EHOMO, increasing reactivity. For methyl crotonate, EHOMO = 10.30 eV vs. 10.25 eV for ethyl crotonate, correlating with OH rate coefficients of 4.05 × 10⁻¹¹ vs. 4.28 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ .
  • Product Analysis : Identify fluorinated aldehydes or acids via GC-MS, as seen in non-fluorinated crotonate reactions producing 2-hydroxypropanal and formic acid .

Q. What methodologies study this compound’s role in histone crotonylation and gene regulation?

Methodological Answer :

  • qRT-PCR and RNA-Seq : Quantify hypertrophic genes (e.g., Nppb) in cells treated with crotonate. Echs1 knockdown amplified crotonate-induced Nppb expression by 2× .
  • TRANSFAC/JASPAR Analysis : Identify transcription factors (e.g., NFATc3) binding to crotonylation-enriched promoters. NFATc3 drives fetal gene expression in cardiomyocytes .
  • Chromatin Immunoprecipitation (ChIP) : Map histone crotonylation sites using anti-Kcr antibodies.

Data Contradiction Analysis

Q. Are there discrepancies in toxicological data for fluorinated crotonate esters, and how should researchers address them?

Methodological Answer :

  • Conflict : p-Tolyl crotonate is classified as Category 4 (oral/dermal toxicity) but lacks environmental hazard data , while non-fluorinated crotonates show moderate chronic toxicity .
  • Resolution :
    • Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets.
    • In Silico Prediction : Use tools like ECOSAR to estimate ecotoxicity for fluorinated analogs.
    • Empirical Testing : Conduct in vitro assays (e.g., Ames test) for mutagenicity and cell viability (e.g., IC50 in HEK293 cells).

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